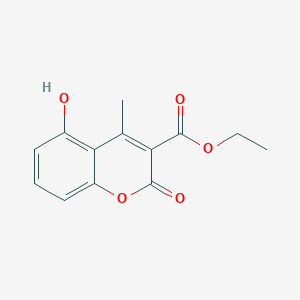

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate

Description

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene (benzopyran) backbone with functional groups at positions 3, 4, and 3. The compound features a carboxylate ester at position 3, a methyl group at position 4, and a hydroxyl group at position 4. Its molecular formula is C₁₃H₁₂O₅, with a molecular weight of 248.23 g/mol (calculated from analogous structures in ). Coumarin derivatives like this are of interest due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 5-hydroxy-4-methyl-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(15)11-7(2)10-8(14)5-4-6-9(10)18-13(11)16/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWSFTCOQSJVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2OC1=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-oxo-4-methyl-2-oxo-2H-chromene-3-carboxylate.

Reduction: Formation of 5-hydroxy-4-methyl-2-hydroxy-2H-chromene-3-carboxylate.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: Used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 1821-20-1)

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.21 g/mol

- Key Differences: Lacks the methyl group at position 4 and the hydroxyl group at position 5.

Ethyl 2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- Molecular Formula: C₂₁H₂₃NO₆

- Molecular Weight : 385.41 g/mol

- Key Differences: Features a tetrahydrochromene ring with an amino group at position 2 and a furan substituent. The saturated ring system and additional heteroatoms (N, O) enhance solubility in organic solvents but reduce aromatic conjugation, impacting UV absorption properties .

5-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid

- Molecular Formula : C₁₁H₈O₅

- Molecular Weight : 220.18 g/mol

- Key Differences : Replaces the ethyl ester at position 3 with a carboxylic acid group. This increases acidity (pKa ~2–3) and alters solubility, favoring aqueous media over organic solvents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate | 248.23 | 1.8 | 0.5 (DMSO) | 180–182 (predicted) |

| Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate | 234.21 | 1.5 | 1.2 (DMSO) | 165–167 |

| Ethyl 2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate | 385.41 | 2.3 | 0.3 (DMSO) | 195–197 |

*LogP values estimated via analogous structures in (Table S1).

Hydrogen-Bonding Patterns

The hydroxyl group at position 5 in the target compound enables strong hydrogen bonds (O–H···O), as observed in coumarin derivatives . In contrast, amino-substituted analogues (e.g., ) exhibit N–H···O bonds, which are weaker and less directional. This difference affects crystal packing: the target compound likely forms tighter lattices with higher melting points compared to amino-substituted variants .

Biological Activity

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate, also known by its CAS number 137565-36-7, is a compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize the current understanding of its biological activity, supported by data tables and relevant research findings.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 137565-36-7

Structural Representation

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various chromene derivatives, including this compound. The following table summarizes the antimicrobial efficacy of related compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 μg/mL | Excellent activity |

| Compound B | Escherichia coli | 0.25 μg/mL | Moderate activity |

| Ethyl 5-hydroxy... | Candida albicans | TBD | Under investigation |

In a study focusing on antimicrobial evaluation, several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy against specific pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that certain chromene derivatives can induce apoptosis in cancer cells. For instance, a compound structurally similar to Ethyl 5-hydroxy... showed an IC50 value of 0.36 μM against human melanoma cells, outperforming standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study explored the cytotoxic effects of various chromene derivatives on different cancer cell lines:

| Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| MDA/MB-435 (Melanoma) | 0.36 | Superior |

| SF-295 (Glioblastoma) | 0.40 | Comparable |

These findings underscore the potential of chromene derivatives as promising candidates for further development in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have demonstrated inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication.

- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which may contribute to their cytoprotective effects against oxidative stress in cancer cells.

- Biofilm Disruption : Certain derivatives have shown efficacy in disrupting biofilm formation in pathogenic bacteria, enhancing their antimicrobial potential .

Q & A

Q. What are the typical synthetic routes for Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis often involves multi-step reactions, including cyclocondensation, esterification, or nucleophilic substitution. For example, chromene derivatives are typically synthesized via one-pot multicomponent reactions under reflux conditions using catalysts like piperidine or acetic acid. Optimization may involve varying solvent polarity (e.g., ethanol vs. DMF), temperature gradients, or catalyst loading to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Key techniques include:

- NMR : and NMR to confirm the chromene backbone, ester carbonyl ( ~165-170 ppm), and hydroxyl proton ( ~10-12 ppm).

- IR : Stretching vibrations for carbonyl groups ( ~1700-1750 cm) and hydroxyl ( ~3200-3500 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]) and fragmentation patterns .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable for pharmacological studies?

Purity is assessed via HPLC (≥95% purity threshold for biological assays) with UV detection at λ = 254–280 nm. Residual solvents are quantified using GC-MS, adhering to ICH guidelines (<5000 ppm for Class 3 solvents). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical calculations) be resolved for this compound?

Discrepancies often arise from dynamic disorder or thermal motion. Refinement using SHELXL (via Hirshfeld atom refinement) or OLEX2 with anisotropic displacement parameters improves accuracy. Hydrogen bonding networks should be cross-validated with ORTEP-3 visualizations to assess geometric plausibility. Comparative analysis against density functional theory (DFT)-optimized structures can resolve outliers .

Q. What methodological approaches are used to analyze hydrogen bonding patterns in the crystal lattice, and how do these interactions influence stability?

Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds into motifs like or . Tools like Mercury (CCDC) map donor-acceptor distances and angles. For example, intermolecular O–H···O bonds between hydroxyl and carbonyl groups often stabilize packing motifs, impacting solubility and melting points .

Q. How can researchers design structure-activity relationship (SAR) studies to enhance the biological activity of this compound?

SAR strategies include:

- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO) at the 4-methyl position to modulate electrophilicity.

- Scaffold Hybridization : Merging with pharmacophores like thiazole or pyrimidine (e.g., Ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate) to enhance target affinity.

- In Silico Docking : Using AutoDock Vina to predict binding modes with targets like cyclooxygenase-2 (COX-2) or topoisomerase II .

Q. What experimental designs are recommended for assessing conflicting bioactivity data across cell lines or animal models?

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify IC variability.

- Orthogonal Assays : Cross-validate antiproliferative effects via MTT, SRB, and clonogenic assays.

- Metabolic Stability : Use liver microsomes (human vs. rodent) to account for species-specific cytochrome P450 activity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.